1-(Phenylsulfonyl)-1H-benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(benzenesulfonyl)-2-benzimidazolamine is a sulfonamide.
Scientific Research Applications
Synthesis and Cytotoxicity of Metal Complexes 1-(Phenylsulfonyl)-1H-benzimidazol-2-amine has been utilized in the synthesis of Palladium(II) and Platinum(II) complexes. These complexes, studied for their potential as anticancer compounds, exhibit cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), Colon Carcinoma (HCT), and Hepatocellular Carcinoma (Hep-G2) (Ghani & Mansour, 2011).
Regioselective Arylsulfonylation Research has explored the regioselective arylsulfonylation of benzimidazol-2-amine. This process involves the reaction of benzimidazol-2-amine with arenesulfonyl chlorides, impacting the yields of 1-arylsulfonylbenzimidazol-2-amines depending on the electronic properties of substituents (Kaipnazarov et al., 2013).
Synthesis of Fused Pyrimidine Derivatives In another study, this compound was used in the synthesis of pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles. These derivatives were evaluated as inhibitors of Aurora-A kinase, showing significant cytotoxic activity against the HCT116 colon tumor cell line (Shaaban et al., 2011).
C-H Amination of N-Substituted Amidines This compound has been involved in the C-H amination of N-substituted amidines, leading to the production of 1,2-disubstituted benzimidazoles. The process utilizes iodobenzene as a catalyst and has shown to be effective in yielding the target products in moderate to high yields (Alla et al., 2013).
Microwave-Mediated Synthesis of Heterocycles Research demonstrates its use in the microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles. These heterocycles have applications in pharmaceutical chemistry (Darweesh et al., 2016).
Structural and Biological Studies this compound has been the subject of extensive structural studies using various physico-chemical techniques. Compounds derived from it exhibited high biological activity, particularly in inhibiting bacterial growth (Ghani & Mansour, 2012).
Properties
CAS No. |
173374-91-9 |
---|---|
Molecular Formula |
C13H11N3O2S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
1-(benzenesulfonyl)benzimidazol-2-amine |
InChI |
InChI=1S/C13H11N3O2S/c14-13-15-11-8-4-5-9-12(11)16(13)19(17,18)10-6-2-1-3-7-10/h1-9H,(H2,14,15) |
InChI Key |
KNZWBHGWTXXRTB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2N |
173374-91-9 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.